N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)benzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)benzamide: is an organic compound that features a benzamide core substituted with a bithiophene moiety and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)benzamide typically involves the following steps:
Formation of the bithiophene moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the ethyl linker: The bithiophene unit is then functionalized with an ethyl group through an alkylation reaction.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2-(methylsulfanyl)benzoic acid with an appropriate amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final coupling: The bithiophene-ethyl intermediate is then coupled with the benzamide core under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, scalable coupling reactions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methylsulfanyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene rings and the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper are frequently used.
Major Products
Oxidation: Sulfoxides or sulfones from the methylsulfanyl group.
Reduction: Amines or alcohols from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Electronics: The bithiophene unit makes this compound a candidate for use in organic semiconductors and conductive polymers.
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Biology and Medicine
Drug Development: The benzamide core is a common motif in medicinal chemistry, potentially useful in designing new pharmaceuticals.
Biological Probes: The compound can be used in the development of probes for studying biological systems.
Industry
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)benzamide depends on its application. In organic electronics, its conductive properties arise from the conjugated bithiophene system. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)aniline
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)phenylacetamide
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)benzamide is unique due to the specific combination of the bithiophene unit and the benzamide core, which imparts distinct electronic and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c1-21-15-6-3-2-5-14(15)18(20)19-11-10-13-8-9-17(23-13)16-7-4-12-22-16/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNXSKVKNGJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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